molecular formula C30H38F3N3O6 B566122 N-tert-Butyloxycarbonyl Dehydro Silodosin CAS No. 239463-80-0

N-tert-Butyloxycarbonyl Dehydro Silodosin

Cat. No. B566122
M. Wt: 593.644
InChI Key: ZYCYVMNPICJOBM-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyloxycarbonyl Dehydro Silodosin is a biochemical used for proteomics research . It is available for purchase online with a CAS Number of 239463-80-0 .


Synthesis Analysis

The synthesis of N-tert-Butyloxycarbonyl Dehydro Silodosin involves the use of oxalyl chloride in methanol for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .


Molecular Structure Analysis

The molecular formula of N-tert-Butyloxycarbonyl Dehydro Silodosin is C30H38F3N3O6 . The molecular weight is 593.63 .


Chemical Reactions Analysis

The N-tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-tert-Butyloxycarbonyl Dehydro Silodosin include a molecular weight of 595.6 g/mol . The XLogP3-AA value is 5 .

Scientific Research Applications

Pharmacological Efficacy of Silodosin

Silodosin in BPH Treatment : Silodosin, a highly selective α1A-adrenoceptor antagonist, has shown effectiveness in treating signs and symptoms associated with BPH. It improves voiding and storage symptoms, urinary flow rates, and quality of life in men with lower urinary tract symptoms (LUTS) due to BPH. Its efficacy is comparable to tamsulosin and is well-tolerated by patients, with a low risk of orthostatic hypotension (Keating, 2015) Keating, G. (2015). Silodosin: A Review of Its Use in the Treatment of the Signs and Symptoms of Benign Prostatic Hyperplasia. Drugs, 75, 207-217.

Selectivity and Safety Profile

Selective α1-Adrenoceptor Antagonism : Among α1-adrenoceptor blockers, Silodosin uniquely exhibits true selectivity for the α1A-adrenoceptor subtype, contributing to its favorable cardiovascular safety profile. This specificity likely underlies the very low incidence of orthostatic hypotension associated with its use, although abnormal ejaculation remains the most commonly reported adverse effect (Lepor, H., Kazzazi, A., & Djavan, B., 2012) Lepor, H., Kazzazi, A., & Djavan, B. (2012). α-Blockers for benign prostatic hyperplasia: the new era. Current Opinion in Urology, 22, 7–15.

Molecular Mechanisms

Mechanism of Action : Silodosin works by antagonizing α1A-adrenergic receptors in the prostate and urethra, causing smooth muscle relaxation in the lower urinary tract. Its selectivity for the α1A-adrenergic receptor minimizes the chance for blood pressure-related adverse effects, making it an effective option for LUTS/BPH treatment (Yoshida, M., Kudoh, J., Homma, Y., & Kawabe, K., 2011) Yoshida, M., Kudoh, J., Homma, Y., & Kawabe, K. (2011). Safety and efficacy of silodosin for the treatment of benign prostatic hyperplasia. Clinical Interventions in Aging, 6, 161-172.

properties

IUPAC Name

tert-butyl N-[(2R)-1-[7-carbamoyl-1-(3-hydroxypropyl)indol-5-yl]propan-2-yl]-N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-10,12,17-18,20,37H,7,11,13-16,19H2,1-4H3,(H2,34,38)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCYVMNPICJOBM-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyloxycarbonyl Dehydro Silodosin

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